molecular formula C26H22ClNO5 B4633085 (4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4633085
M. Wt: 463.9 g/mol
InChI Key: OLARLNRNUSMJNY-LPYMAVHISA-N
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Description

(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a chlorobenzyl group, and multiple methoxy and ethoxy substituents, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one with 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

(4E)-4-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c1-3-31-24-14-17(11-12-23(24)32-16-19-7-4-5-10-21(19)27)13-22-26(29)33-25(28-22)18-8-6-9-20(15-18)30-2/h4-15H,3,16H2,1-2H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLARLNRNUSMJNY-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)OC)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

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